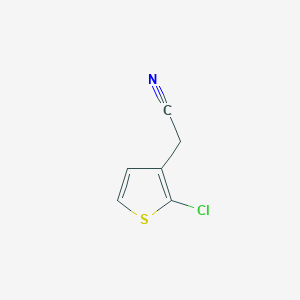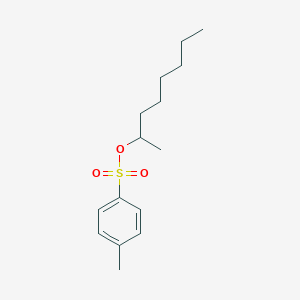
lithium;1,2,4,5-tetramethylbenzene-6-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium;1,2,4,5-tetramethylbenzene-6-ide is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Addition reactions: It can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium tetramethylpiperidide: Another organolithium compound with strong nucleophilic properties.
Lithium diisopropylamide: Commonly used in organic synthesis for deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for various reactions.
Uniqueness
lithium;1,2,4,5-tetramethylbenzene-6-ide is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective reactions where other organolithium compounds might not be as effective .
Eigenschaften
CAS-Nummer |
142633-71-4 |
|---|---|
Molekularformel |
C10H13Li |
Molekulargewicht |
140.2 g/mol |
IUPAC-Name |
lithium;1,2,4,5-tetramethylbenzene-6-ide |
InChI |
InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
UIQZKGIANBUWTH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC(=C([C-]=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B8651094.png)


![[4-(3-Nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8651116.png)




